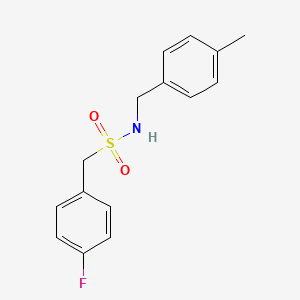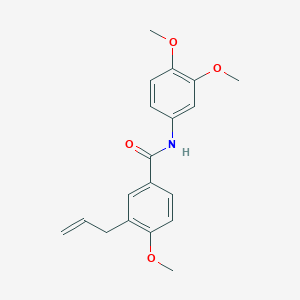![molecular formula C20H21N3O4 B4429447 N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxybutanamide](/img/structure/B4429447.png)
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxybutanamide
Overview
Description
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxybutanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "MPOB" and is known for its unique chemical structure and properties. In
Mechanism of Action
MPOB exerts its biological activities through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. MPOB also inhibits the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
MPOB has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. MPOB also reduces oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Advantages and Limitations for Lab Experiments
MPOB has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. MPOB has also been found to have low toxicity and is well-tolerated in animal models. However, the limitations of MPOB include its limited solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the use of MPOB in scientific research. One potential application is in the treatment of cancer, where MPOB has shown promising results in inhibiting tumor growth and metastasis. MPOB may also have potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Further studies are needed to explore the full potential of MPOB in scientific research.
Conclusion:
In conclusion, MPOB is a chemical compound that has been extensively studied for its potential applications in scientific research. It has shown promising results in the treatment of various diseases, including cancer and neurodegenerative disorders. MPOB exerts its biological activities through the inhibition of various enzymes and signaling pathways. Although MPOB has several advantages for use in lab experiments, its limited solubility in water is a potential limitation. Further studies are needed to explore the full potential of MPOB in scientific research.
Scientific Research Applications
MPOB has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. MPOB has shown promising results in the treatment of various diseases, including cancer, arthritis, and neurodegenerative disorders.
properties
IUPAC Name |
N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-3-17(26-16-7-5-4-6-8-16)20(24)21-13-18-22-19(23-27-18)14-9-11-15(25-2)12-10-14/h4-12,17H,3,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRZKUMSBYFPIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=NC(=NO1)C2=CC=C(C=C2)OC)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-(4-chlorophenyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B4429368.png)

![N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide](/img/structure/B4429379.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methylbenzyl)sulfonyl]piperazine](/img/structure/B4429391.png)
![N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxypropanamide](/img/structure/B4429396.png)

![N-methyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4429415.png)
![4-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}morpholine](/img/structure/B4429418.png)

![ethyl 4-[(4-methylbenzyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4429437.png)
![N-cyclohexyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4429455.png)
![methyl 3-(1,7-dimethyl-2,4-dioxo-8-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)propanoate](/img/structure/B4429459.png)
